Diethyl dibromomalonate

Radical Addition Organosilicon Chemistry Reactivity Comparison

Diethyl dibromomalonate (CAS 631-22-1), systematically named diethyl 2,2-dibromopropanedioate, is a gem-dibrominated malonate diester with molecular formula C7H10Br2O4 and molecular weight 317.96 g/mol. The compound is characterized by two bromine atoms attached to the central α-carbon of the malonate framework, which confers distinct electrophilic reactivity and carbene precursor functionality.

Molecular Formula C7H10Br2O4
Molecular Weight 317.96 g/mol
CAS No. 631-22-1
Cat. No. B1346896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl dibromomalonate
CAS631-22-1
Molecular FormulaC7H10Br2O4
Molecular Weight317.96 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)(Br)Br
InChIInChI=1S/C7H10Br2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3
InChIKeyPFZYFZRUPFUEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Dibromomalonate (CAS 631-22-1): Technical Overview for Procurement and Research Selection


Diethyl dibromomalonate (CAS 631-22-1), systematically named diethyl 2,2-dibromopropanedioate, is a gem-dibrominated malonate diester with molecular formula C7H10Br2O4 and molecular weight 317.96 g/mol [1]. The compound is characterized by two bromine atoms attached to the central α-carbon of the malonate framework, which confers distinct electrophilic reactivity and carbene precursor functionality . This structural feature differentiates it from mono-halogenated malonates and dichloromalonate analogs in terms of leaving group ability, bond dissociation energetics, and reaction pathway selectivity.

Why Diethyl Dibromomalonate Cannot Be Interchanged with Mono-Brominated or Chlorinated Malonate Analogs


Generic substitution among diethyl malonate derivatives is not chemically valid due to fundamentally divergent reaction mechanisms and product outcomes dictated by halogen substitution patterns. Diethyl dibromomalonate possesses two bromine atoms on the central α-carbon, enabling it to function as a dibromocarbene precursor for cyclopropanation and as a dual electrophilic bromine source, whereas diethyl bromomalonate lacks the second bromine required for gem-dihalocyclopropane formation [1]. Compared to diethyl dichloromalonate (CAS 20165-81-5), the weaker carbon-bromine bonds in dibromomalonate confer substantially lower activation energy for radical and nucleophilic substitution pathways, resulting in higher reactivity under identical initiation conditions [2]. Furthermore, the enhanced leaving group ability of bromide versus chloride alters reaction kinetics and regioselectivity profiles in electrophilic bromination applications. The quantitative evidence presented below substantiates that these differences are not merely incremental but decisive for reaction success and product specification.

Quantitative Differentiation Evidence for Diethyl Dibromomalonate Against Comparator Compounds


Superior Reactivity in Radical Addition to Vinyltrimethylsilane: Diethyl Dibromomalonate vs. Diethyl Bromomalonate

In a direct head-to-head comparison under identical radical initiation conditions, diethyl dibromomalonate exhibited qualitatively higher reactivity than diethyl bromomalonate in the addition reaction to vinyltrimethylsilane, both initiated by dibenzoyl peroxide [1]. The dibrominated compound proceeded cleanly to form the expected addition product (diethyl ester of (2-bromo-2-trimethylsilylethyl)-bromomalonic acid), whereas under metal carbonyl initiation, diethyl bromomalonate underwent reduction as the major competing pathway rather than the desired addition [1]. This demonstrates that the dibrominated analog not only reacts faster but also maintains superior pathway fidelity under certain catalytic conditions.

Radical Addition Organosilicon Chemistry Reactivity Comparison

Extended Mold Inhibition Efficacy in Fumigant Applications: Diethyl Dibromomalonate vs. Diethyl Bromomalonate

A direct head-to-head comparison in a patented fumigant composition study demonstrated that diethyl dibromomalonate provides superior mold inhibition compared to diethyl bromomalonate at equivalent dosing [1]. The dibrominated compound prevented mold growth for four weeks at the lowest tested dose (0.11 mL) and for more than six weeks at the higher dose (1.0 mL), whereas the monobrominated analog showed no comparable efficacy reported under identical test conditions [1].

Fumigant Antimicrobial Preservation

Distinct Regioselectivity in Phenol Bromination: Neat Reaction Scope with Substituted Cyclohexanones

Diethyl dibromomalonate enables a unique bromination-dehydrobromination sequence when heated with substituted cyclohexanones at 100°C, producing substituted 2-bromophenols via a pathway that is not accessible to diethyl bromomalonate under identical neat conditions [1]. This transformation leverages the compound's dual capacity as both a brominating agent and a dehydrobromination facilitator, a mechanistic feature absent in monobrominated malonate analogs which lack the second bromine required for the dehydrobromination step [1].

Electrophilic Bromination Phenol Synthesis Regioselectivity

Unique Cyclopropanation Capability on Fullerene Derivatives: Sterically Controlled Electrosynthesis

In electrochemical cyclopropanation of [60]fullerobenzofurans, diethyl dibromomalonate functions as a dibromocarbene precursor, generating cyclopropanated fullerene bisadducts with sterically favored e-bisadducts as major products along with two trans-3 bisadducts as minor products [1]. Critically, the addition sites and regiochemical patterns observed with diethyl dibromomalonate are reported to be very different from those obtained with benzyl bromide under analogous electrophilic conditions [1]. This indicates that the gem-dibrominated malonate framework directs a distinct steric and electronic reaction profile not replicable by simple alkyl bromides.

Cyclopropanation Fullerene Functionalization Electrosynthesis

Visible Light Photoredox Cyclopropanation of Alkenes: Broad Substrate Scope Under Mild Conditions

Diethyl dibromomalonate serves as an effective dibromocarbene equivalent in visible light-induced photoredox catalysis, enabling cyclopropanation of alkenes via a double single-electron transfer (SET) mechanism under mild conditions using sunlight in open air [1]. This methodology represents a class-level differentiation from traditional cyclopropanation approaches that typically require strong bases, heavy metal catalysts (e.g., zinc, copper), or thermal activation [1]. The photoredox approach with dibromomalonates offers operational simplicity and environmental benignness compared to conventional Simmons-Smith or base-mediated carbene generation methods.

Photoredox Catalysis Cyclopropanation Visible Light

Dual-Function Bromonium and Bromide Source in Enantioselective Dibromination

Diethyl dibromomalonate functions as the stoichiometric achiral bromonium source in a catalytic enantioselective dibromination reaction of allylic alcohols, where it is combined with a titanium bromide species as the bromide source to achieve chiral induction via a tartaric acid-derived diol ligand [1]. This dual-source approach demonstrates that diethyl dibromomalonate provides the electrophilic bromonium component while a separate bromide source supplies the nucleophilic bromide, enabling enantioselective control through ligand acceleration [1]. Such enantioselective dibromination is not feasible with diethyl bromomalonate, which lacks the second bromine necessary for bromonium formation.

Asymmetric Catalysis Dibromination Allylic Alcohols

Priority Procurement Scenarios for Diethyl Dibromomalonate Based on Verified Performance Differentiation


Synthesis of gem-Dibromocyclopropanes via Photoredox or Electrochemical Routes

Diethyl dibromomalonate is the preferred reagent for constructing gem-dibromocyclopropane scaffolds when mild, metal-free, or visible-light-driven conditions are required [1]. Unlike mono-brominated or chlorinated malonates, the gem-dibromo configuration uniquely enables double-SET carbene generation under photoredox catalysis or electrochemical reduction [1]. This scenario applies to medicinal chemistry groups synthesizing cyclopropane-containing drug candidates and materials scientists functionalizing fullerenes or other extended π-systems [2].

Neat Bromination-Dehydrobromination Sequences for 2-Bromophenol Synthesis

For the direct conversion of substituted cyclohexanones to 2-bromophenols, diethyl dibromomalonate is uniquely capable of serving as both brominating agent and dehydrobromination facilitator in a single neat reaction [1]. This eliminates the need for separate bromine sources and base-mediated elimination steps required when using alternative brominating reagents. The method is particularly valuable for laboratories synthesizing bromophenol building blocks for pharmaceuticals, agrochemicals, or natural product analogs [1].

Radical Addition to Unsaturated Organosilicon Compounds

When radical addition to vinylsilanes or related unsaturated organosilicon substrates is required, diethyl dibromomalonate demonstrates superior reactivity and pathway selectivity compared to diethyl bromomalonate under dibenzoyl peroxide initiation [1]. This scenario is relevant for synthetic groups working on silicon-containing intermediates for materials chemistry or organosilicon pharmaceutical candidates [1].

Enantioselective Vicinal Dibromination of Alkenes

In asymmetric synthesis programs requiring enantioenriched vicinal dibromides, diethyl dibromomalonate functions as an essential achiral bromonium source in combination with chiral ligands and titanium bromide co-catalysts [1]. The gem-dibrominated structure is mandatory for bromonium generation; mono-brominated malonates cannot participate in this catalytic cycle [1]. This scenario is critical for medicinal chemistry efforts where stereochemically defined dibrominated intermediates serve as precursors to epoxides, aziridines, or other chiral building blocks [1].

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